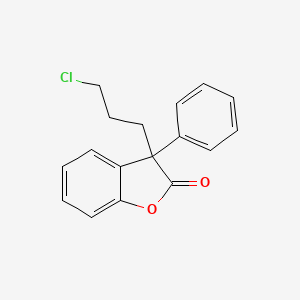![molecular formula C14H22N2O B14723992 3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol CAS No. 6269-54-1](/img/structure/B14723992.png)
3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol is a chemical compound with the molecular formula C14H22N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
The synthesis of 3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol typically involves the reaction of 4-methylphenylpiperazine with propylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Starting Materials: 4-methylphenylpiperazine and propylene oxide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 4-methylphenylpiperazine is dissolved in the solvent, and propylene oxide is added dropwise to the solution. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in the compound can be oxidized to form a carbonyl group (C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups using reagents like alkyl halides.
Acylation: The hydroxyl group can be acylated to form esters or amides using acylating agents such as acetic anhydride or acid chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for research purposes.
Biological Studies: It is used in studies to understand the interactions of piperazine derivatives with biological targets, including receptors and enzymes.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring in the compound can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol can be compared with other similar compounds, such as:
3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-ol: This compound has a similar structure but with a methyl group in a different position on the phenyl ring.
3-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-ol: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-ol: This compound has a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
6269-54-1 |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
3-[4-(4-methylphenyl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C14H22N2O/c1-13-3-5-14(6-4-13)16-10-8-15(9-11-16)7-2-12-17/h3-6,17H,2,7-12H2,1H3 |
Clave InChI |
XGVSEPZSFFGITL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


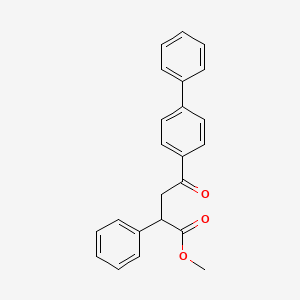


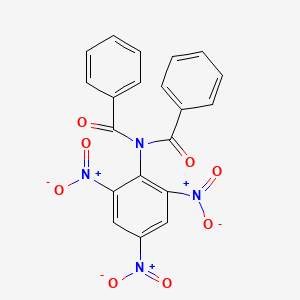
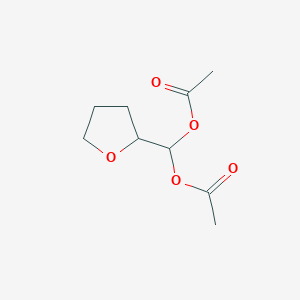
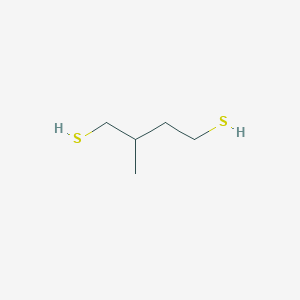
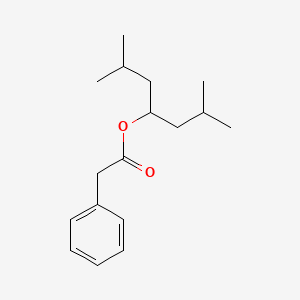



![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
